1-Cyclopropyl-2-fluoro-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

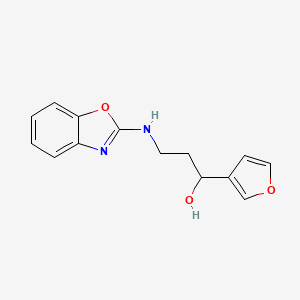

1-Cyclopropyl-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C9H8FNO2 . It has a molecular weight of 181.17 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-fluoro-4-nitrobenzene is 1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-Cyclopropyl-2-fluoro-4-nitrobenzene is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Synthesis and Molecular Interactions One area of interest involves the synthesis of novel compounds and the study of their molecular interactions. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, showcases the modification of nitrobenzene derivatives for reactions with amines and NH-heteroaromatic compounds. This research provides insights into the structural and electronic properties of nitrobenzene derivatives, including those similar to 1-Cyclopropyl-2-fluoro-4-nitrobenzene (Wilshire, 1967).

Pharmacological Research In the realm of pharmacological research, compounds structurally related to 1-Cyclopropyl-2-fluoro-4-nitrobenzene have been explored for their potential as therapeutic agents. A study on imidazo[1,5-a]quinoxaline amides and carbamates, which are synthesized starting from 1-fluoro-2-nitrobenzene, highlighted these compounds' affinity for the GABAA/benzodiazepine receptor, indicating a broad range of pharmacological activities (Tenbrink et al., 1994).

Material Science and Chemistry In material science and chemistry, the study of electron attachment and dissociative electron attachment to nitrobenzene derivatives, including fluoronitrobenzene analogues, has been significant for understanding the electronic properties of these molecules. These studies contribute to the development of materials with specific electronic and optical characteristics (Asfandiarov et al., 2007).

Organic Synthesis Methodologies The exploration of nucleophilic aromatic substitution reactions (SNAr) involving fluoroaromatic compounds has led to the development of novel organic synthesis methodologies. For example, a one-pot approach for SNAr reaction of fluoroaromatic compounds with cyclopropanol under mild conditions demonstrates the utility of fluoroaromatics in synthesizing complex organic structures, potentially including derivatives of 1-Cyclopropyl-2-fluoro-4-nitrobenzene (Jin et al., 2019).

Intermolecular Interactions Research into the intermolecular interactions of metal fluorides, such as the study of hydrogen bonds and halogen bonds involving organometallic compounds with fluorine ligands, provides foundational knowledge applicable to the understanding and design of new compounds with 1-Cyclopropyl-2-fluoro-4-nitrobenzene-like structures (Libri et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclopropyl-2-fluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUKOJIDCSEIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)

![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)

![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)

![N-(2,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2760730.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2760734.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760736.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2760739.png)

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)

![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2760746.png)